Tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate
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Overview
Description
Tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with a formyl group, a chlorine atom, and a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which introduces the formyl group into the cyclohexene ring. The reaction typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions . Another approach involves the use of n-butyllithium (n-BuLi) as a base and DMF as an electrophile in anhydrous tetrahydrofuran (THF) at low temperatures .
Chemical Reactions Analysis
Tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in biological pathways .
Comparison with Similar Compounds
Tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-methoxy(methyl)carbamoyl piperidine-1-carboxylate: This compound has a similar tert-butyl ester group but differs in the presence of a piperidine ring and a methoxy(methyl)carbamoyl group.
Tert-butyl 3-formyl-1H-indole-1-carboxylate: This compound contains an indole ring and a formyl group, making it structurally different but functionally similar in terms of reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1308838-29-0 |
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Molecular Formula |
C13H19ClO3 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C13H19ClO3/c1-12(2,3)17-11(16)13(4)6-5-10(14)9(7-13)8-15/h8H,5-7H2,1-4H3 |
InChI Key |
AQYSIPACQACJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C=O)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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